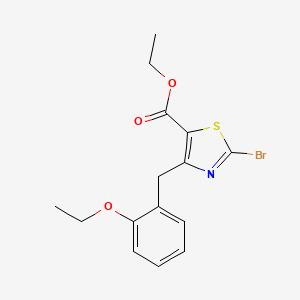

Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate

CAS No.: 1206908-27-1

Cat. No.: VC8217571

Molecular Formula: C15H16BrNO3S

Molecular Weight: 370.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206908-27-1 |

|---|---|

| Molecular Formula | C15H16BrNO3S |

| Molecular Weight | 370.3 g/mol |

| IUPAC Name | ethyl 2-bromo-4-[(2-ethoxyphenyl)methyl]-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C15H16BrNO3S/c1-3-19-12-8-6-5-7-10(12)9-11-13(14(18)20-4-2)21-15(16)17-11/h5-8H,3-4,9H2,1-2H3 |

| Standard InChI Key | WGFLWDWCPHXSOY-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1CC2=C(SC(=N2)Br)C(=O)OCC |

| Canonical SMILES | CCOC1=CC=CC=C1CC2=C(SC(=N2)Br)C(=O)OCC |

Introduction

Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazole derivatives are widely studied due to their diverse biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound is characterized by its brominated thiazole core and an ethoxybenzyl substituent, which contribute to its unique chemical and biological behavior.

Synthesis of the Compound

The synthesis of ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate typically involves:

-

Thiazole Ring Formation: The reaction of α-haloketones with thiourea or related sulfur-containing compounds forms the thiazole scaffold.

-

Bromination: Introduction of a bromine atom at the second position of the thiazole ring using brominating agents like bromine or N-bromosuccinimide (NBS).

-

Substitution with Ethoxybenzyl Group: Alkylation or substitution reactions introduce the ethoxybenzyl moiety.

-

Esterification: The carboxylic acid group is converted into an ester using ethanol under acidic conditions.

Table 2: Comparison with Related Thiazole Derivatives

Analytical Characterization

To confirm its structure and purity, the compound can be characterized using:

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H NMR) and Carbon (C NMR) spectra provide insights into hydrogen and carbon environments.

-

Signals corresponding to aromatic protons from the benzene ring, aliphatic protons from the ethoxy group, and characteristic peaks for the thiazole ring are expected.

-

-

Mass Spectrometry (MS):

-

Provides molecular ion peaks confirming the molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups such as C=O (ester), C-Br (bromine), and aromatic C-H bonds.

-

Limitations and Future Research

While ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate shows promise in medicinal chemistry, further research is needed to:

-

Investigate its specific biological activities through in vitro and in vivo studies.

-

Optimize its synthesis for higher yields and purity.

-

Explore its potential as a lead compound for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume